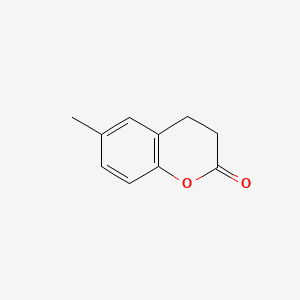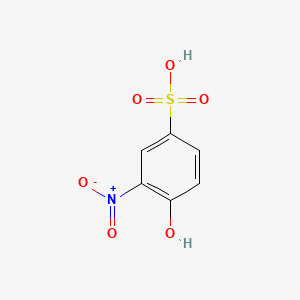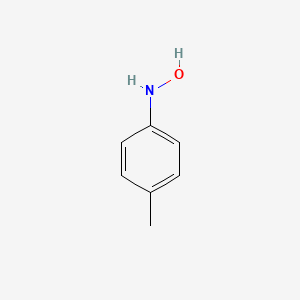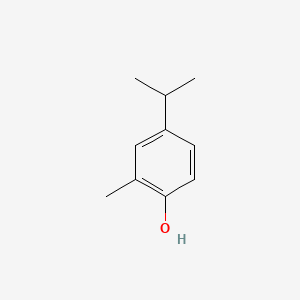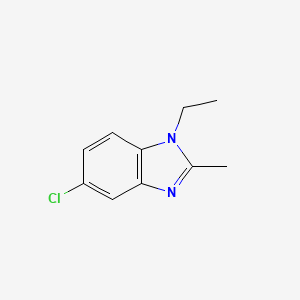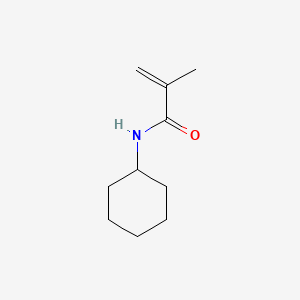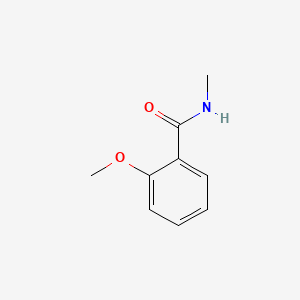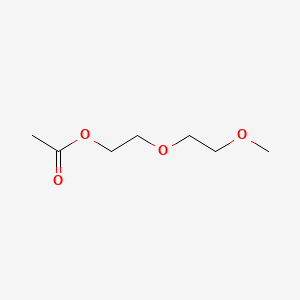
2-(2-Methoxyethoxy)ethyl acetate
Vue d'ensemble
Description
“2-(2-Methoxyethoxy)ethyl acetate” is a reactive and aromatic hydrocarbon with the molecular formula CH3OCH2C(O)OC(CH3)3 . It is also known as methyl carbitol acetate. It is commonly used as a solvent for water-sensitive materials, such as waxes, resins, and oils .
Synthesis Analysis
This compound is synthesized through the reaction between ethylene glycol dimethyl ether and acetic anhydride.Molecular Structure Analysis
The molecular formula of “2-(2-Methoxyethoxy)ethyl acetate” is C9H18O5. It has an average mass of 206.236 Da and a monoisotopic mass of 206.115417 Da .Applications De Recherche Scientifique
1. Biomarker Analysis
(2-Methoxyethoxy)acetic acid (MEAA), a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, has been studied for its role in health concerns due to the toxicity of 2-(2-methoxyethoxy)ethanol. This includes its use as an additive in military jet fuel. A procedure was developed for accurate detection and quantification of MEAA in human urine samples (B'hymer et al., 2003).
2. Electrochemical Applications
The synthesis and electrochemical characterization of functionalized 3-substituted polypyrroles involved the use of pyrrole derivatives, including pyrrole-3-(2-methoxy-ethyl)acetate and pyrrole-3-(2-(2-methoxyethoxy)ethyl)-acetate. These polymers exhibited good conductivity and remarkable stability under cycling (Ho-Hoang et al., 1994).
3. Organic Synthesis
2-(2-Methoxyethoxy)ethyl acetate has been used in the synthesis of 1-(2-methoxyethoxy)ethyl-protected beta-hydroxy ketones to syn-1,3-ethylidene acetals. This reaction is significant in organic chemistry for its high yields and diastereoselectivity, involving a cyclic oxocarbenium ion intermediate (Cullen & Sammakia, 2004).
4. Polymer Chemistry
The 2-(2-methoxyethoxy)ethyl methacrylate reacts with molecular oxygen under high pressure to form water-soluble, thermoresponsive poly(2-(2-methoxyethoxy)ethyl methacrylate) peroxide (PMEO(2)MAP), showing significant thermal degradation properties. This has applications in polymer chemistry, particularly in the synthesis of specialized polyperoxides (Pal & De, 2012).
5. Green Chemistry
In the field of green chemistry, ethyl acetate has been explored as a solvent for the synthesis of poly(2-ethyl-2-oxazoline) (PEtOx), which is a common poly(2-oxazoline) for biomedical applications. The switch to ethyl acetate as a green solvent represents an improvement in pharmaceutical compliance and environmental impact (Vergaelen et al., 2020).
6. Analytical Chemistry
Analytical methods for quantifying (2-methoxyethoxy)acetic acid (MEAA) in urine have been developed. This compound is a biomarker for exposure to 2-(2-methoxyethoxy)ethanol, a glycol ether with industrial applications, including as an anti-icing additive in military jet fuel. The study compares various extraction and derivatization procedures for MEAA quantification, important in biomonitoring and environmental health research (B'hymer, Butler, & Cheever, 2005).
7. Chemical Reactivity
The reactivity of 2-(chloromethoxy)ethyl acetate, which relates structurally to 2-(2-methoxyethoxy)ethyl acetate, has been studied. It reacts with alcohols in the presence of silver carbonate to produce 2-(alkoxymethoxy)ethyl acetates, offering insights into novel chemical synthesis pathways and mechanisms (Aitken, Rees, Suckling, & Wood, 1986).
8. Environmental Monitoring
Biomonitoring of 2-(2-alkoxyethoxy)ethanols through the analysis of urinary 2-(2-alkoxyethoxy)acetic acids has been studied. This research is essential for understanding the environmental and health impacts of exposure to substances like 2-(2-methoxyethoxy)ethyl acetate and its derivatives, especially in occupational settings (Laitinen & Pulkkinen, 2005).
9. Dendritic Polymer Synthesis
Dendritic polymers from vinyl ether have been synthesized using compounds like 1-[(2-vinyloxy)ethoxy]ethyl acetate. These polymers are significant in materials science for their unique molecular structure and potential applications in various fields (Zhang & Ruckenstein, 1997).
10. Phase Equilibria Research
Phase equilibria for 2-ethoxyethyl acetate and 2-(2-ethoxyethoxy)ethyl acetate in supercritical CO2 were studied at various temperatures and pressures, contributing to the knowledge in physical chemistry and material processing (Kim, Yoon, & Byun, 2014).
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(8)11-6-5-10-4-3-9-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINVQNEBGOMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978676 | |
| Record name | 2-(2-Methoxyethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethoxy)ethyl acetate | |
CAS RN |
629-38-9 | |
| Record name | Diethylene glycol monomethyl ether acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-methoxyethoxy)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



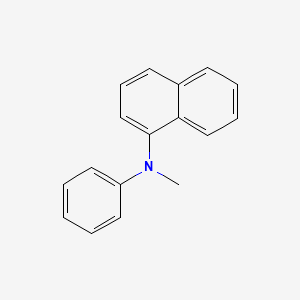
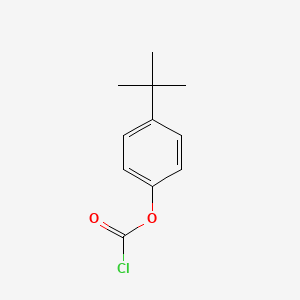
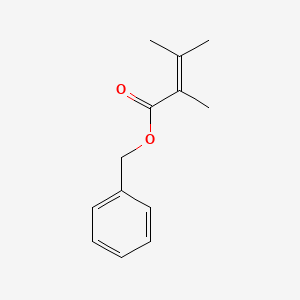
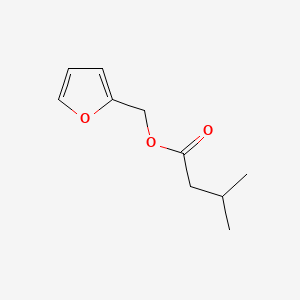
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
